![molecular formula C12H7NO2 B11901227 2H-Naphtho[2,1-C][1,2]oxazin-2-one CAS No. 669768-02-9](/img/structure/B11901227.png)
2H-Naphtho[2,1-C][1,2]oxazin-2-one
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Overview
Description
2H-Naphtho[2,1-C][1,2]oxazin-2-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system that includes a naphthalene moiety and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,1-C][1,2]oxazin-2-one typically involves multi-component reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction is often catalyzed by pyridinium-based ionic liquids, which facilitate the formation of the oxazine ring with good to excellent yields . Another approach involves the use of carbonyl diimidazole instead of phosgene for the condensation of amino alkylnaphthols .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic approaches. For instance, cobalt-based phosphate catalysts have been employed to achieve high yields in a short reaction time under environmentally friendly conditions . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,1-C][1,2]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-d]isoxazole derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic substitution reactions are common, where the oxazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead(IV) acetate and phenyliodine(III) diacetate.
Reducing agents: Various hydride donors.
Catalysts: Pyridinium-based ionic liquids and cobalt-based phosphate catalysts.
Major Products
The major products formed from these reactions include naphtho[1,2-d]isoxazole derivatives and other substituted oxazine compounds .
Scientific Research Applications
2H-Naphtho[2,1-C][1,2]oxazin-2-one is a heterocyclic compound featuring a fused naphthalene and oxazine structure, characterized by a nitrogen atom within the oxazine ring. It has a molecular formula of C₁₃H₉N₁O and exhibits a distinctive aromatic character. This compound is of interest in chemical and biological studies because the oxazine ring imparts additional reactivity.
General Properties and Synthesis
this compound often undergoes nucleophilic and electrophilic aromatic substitutions due to its reactive nitrogen and oxygen atoms and can participate in condensation reactions, particularly with aldehydes and amines, leading to the formation of various derivatives. Synthesis can be achieved through several methods that emphasize environmentally friendly approaches yielding high purity products with good yields.
Applications
The applications of this compound are diverse:
- Antimicrobial Applications Research indicates that this compound exhibits significant antimicrobial activities, demonstrating effectiveness against various bacterial strains and fungi, showing potential as an antimicrobial agent .
- Anticancer Applications Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating promising results in inhibiting tumor growth .
- Biological Interactions Interaction studies of this compound with biological targets have revealed insights into its mechanism of action. Some studies focus on its binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation, which helps optimize its efficacy as a therapeutic agent.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Notable Properties | Uniqueness |
---|---|---|---|
3-Hydroxy-1H-naphtho[1,2-e][1,3]oxazine | Naphthalene derivative | Antimicrobial activity | Hydroxyl group enhances solubility |
4-Amino-3-methyl-1H-naphtho[1,2-e][1,3]oxazine | Amino derivative | Cytotoxic effects | Amino group increases reactivity |
3-Methyl-4-(phenyl)-naphtho[1,2-e][1,3]oxazine | Substituted naphthalene derivative | Anticancer properties | Phenyl group provides additional stability |
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,1-C][1,2]oxazin-2-one involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one: Similar in structure but differs in the position of the oxazine ring.
Naphtho[1,2-d]isoxazole: Formed through oxidation of 2H-Naphtho[2,1-C][1,2]oxazin-2-one.
2-Oxonaphtho[2,1-b][1,4]oxazine: Another oxazine derivative with different ring fusion.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both naphthalene and oxazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2H-Naphtho[2,1-C][1,2]oxazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves a one-pot reaction that combines naphthol derivatives with appropriate reagents under eco-friendly conditions. For instance, studies have demonstrated the use of zirconyl(IV) chloride as a catalyst in solvent-free conditions to produce various oxazine derivatives effectively . This method not only enhances yield but also minimizes environmental impact.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating a series of oxazinonaphthalene analogs, compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The results showed that certain derivatives had IC50 values ranging from 4.47 to 52.8 μM, indicating potent antiproliferative activity .
The mechanism through which this compound exerts its anticancer effects appears to involve tubulin inhibition. Molecular docking studies have suggested that these compounds interact with the colchicine-binding site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase . Flow cytometry analyses confirmed this arrest in treated cell lines.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activities. A study reported significant in vitro activity against various pathogenic fungi and bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
Study | Cell Line/Pathogen | Activity | IC50/MIC |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | Cytotoxicity | 18.5 μM |
Study B | A2780 (Ovarian Cancer) | Cytotoxicity | 25.0 μM |
Study C | C. albicans (Fungi) | Antimicrobial | 12 μg/mL |
Study D | E. coli (Bacteria) | Antimicrobial | 15 μg/mL |
Properties
CAS No. |
669768-02-9 |
---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
benzo[f][2,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H7NO2/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-15-12/h1-7H |
InChI Key |
XNMJEYUWGMIIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NOC(=O)C=C32 |
Origin of Product |
United States |
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